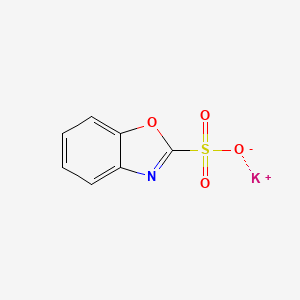

1,3-苯并恶唑-2-磺酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . The exact molecular structure of “Potassium 1,3-benzoxazole-2-sulfonate” is not available in the sources I found.科学研究应用

抗氧化能力测定

1,3-苯并恶唑-2-磺酸钾衍生物在抗氧化能力测定中发挥着至关重要的作用。ABTS/PP 脱色测定使用 3-乙基-2-氧代-1,3-苯并噻唑啉-6-磺酸盐和 3-乙基-2-亚氨基-1,3-苯并噻唑啉-6-磺酸盐等衍生物,有助于了解化合物的抗氧化能力。这种方法对于阐明抗氧化剂经历的反应途径至关重要,并提供了对各种抗氧化剂中氧化降解产物的特异性和相关性的见解,突出了跨不同化合物准确比较抗氧化能力的复杂性 (Ilyasov et al., 2020).

用于癌症治疗的碳酸酐酶抑制

对糖缀合物苯磺酰胺的研究(包括 1,3-苯并恶唑-2-磺酸钾衍生物)证明了其在癌症治疗中的潜在应用。这些化合物被评估对人碳酸酐酶同工酶的抑制作用,特别是 hCA IX,它在缺氧肿瘤中过表达。这些研究表明,基于肿瘤相关碳酸酐酶的选择性抑制,开发新的癌症疗法是一条有希望的途径,突出了立体化学多样性对这些抑制剂有效性的重要性 (Wilkinson et al., 2006).

杂环磺酸盐的合成

1,3-苯并恶唑-2-磺酸钾是杂环磺酸盐合成中的组成部分,展示了使用亚硫酸氢钾的 Mn(OAc)3 促进的磺化环化级联反应。该方法促进了在一步中引入磺酸部分的各种杂环骨架的构建,展示了该化合物在有机合成中的多功能性以及产生结构多样的磺酸盐的潜力 (Han et al., 2022).

抗菌和抗真菌活性

通过涉及 1,3-苯并恶唑-2-磺酸钾衍生物的反应,合成新型的 4-取代氨基偶氮苯磺酸钾盐,说明了它们的潜在抗炎和抗菌活性。这些化合物在针对各种病原体的生物测试中显示出有希望的结果,表明它们作为开发新型抗菌剂的先导化合物的潜力 (Kažemėkaitė et al., 2002).

苯并恶唑衍生物的合成

1,3-苯并恶唑-2-磺酸钾衍生物用于苯并恶唑衍生物的有效合成,展示了该化合物在创建药理学相关结构中的效用。这个过程突出了在有机合成中使用 1,3-苯并恶唑-2-磺酸钾的适应性和效率,为具有潜在生物学应用的新化学实体的开发做出了贡献 (Chikhale et al., 2017).

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future directions in this field might involve the development of new synthetic strategies and the exploration of their biological activities.

作用机制

Target of Action

Potassium 1,3-benzoxazole-2-sulfonate is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Pharmacokinetics

The pharmacokinetics of a compound are directly related to its structure

Result of Action

Benzoxazole derivatives have been found to have promising bioactivities, with some showing potent antimicrobial activity and others demonstrating significant anticancer activity .

生化分析

Biochemical Properties

The biochemical properties of Potassium 1,3-benzoxazole-2-sulfonate are not well-studied. Benzoxazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions often involve hydrogen bonding, as the benzoxazole scaffold contains hydrogen bond acceptors .

Cellular Effects

The specific cellular effects of Potassium 1,3-benzoxazole-2-sulfonate are currently unknown. Benzoxazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Potassium 1,3-benzoxazole-2-sulfonate is not well-understood. Benzoxazole derivatives have been shown to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving Potassium 1,3-benzoxazole-2-sulfonate are not well-studied. Benzoxazole derivatives have been found to target a wide range of metabolic pathways in cancer pathology .

属性

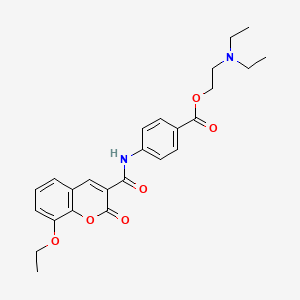

IUPAC Name |

potassium;1,3-benzoxazole-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S.K/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMAJPMODUCLFV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2969501.png)

![5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2969504.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide](/img/structure/B2969505.png)